[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROZLYUUJLODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Trifluoroacetophenone Derivatives
One of the well-established methods for synthesizing [2-(2,2,2-Trifluoroethyl)phenyl]methanol involves the catalytic hydrogenation of trifluoroacetophenone derivatives. In this process:
- Starting Material: Trifluoroacetophenone derivative.
- Catalyst: Palladium on carbon (Pd/C) or other palladium catalysts.
- Conditions: Hydrogen gas under controlled pressure, often in continuous flow reactors to optimize yield and scalability.
- Outcome: Reduction of the ketone group to the corresponding alcohol, yielding this compound.
This method is favored industrially due to its efficiency, selectivity, and scalability. Continuous flow reactors help maintain optimal reaction conditions, improving yield and reproducibility.
Radical Trifluoromethylation of Phenylmethanol Derivatives
Another synthetic route involves radical trifluoromethylation:
- Starting Material: Phenylmethanol derivatives.
- Mechanism: Radical generation of trifluoromethyl species that attack the aromatic ring or side chain.
- Reagents: Radical initiators and trifluoromethyl sources.
- Outcome: Introduction of the trifluoroethyl group onto the phenylmethanol framework.
This method allows direct functionalization but may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Etherification and Subsequent Reduction Routes via Trifluoroethoxy Intermediates
Several patents describe multi-step synthetic routes involving trifluoroethoxy intermediates that can be transformed into this compound or related compounds:
Step 1: Etherification
- Starting from o-nitrochlorobenzene or other ortho-nitrohalobenzenes, reaction with 2,2,2-trifluoroethanol under alkaline conditions in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediates.
- Reaction temperature ranges from 0 to 100 °C.
- Alkalis used include sodium hydroxide, potassium hydroxide, calcium hydroxide, etc.
Step 2: Reduction
- The nitro group is reduced to an amine using catalysts such as palladium on carbon, Raney nickel, or chemical reductants like iron powder or zinc powder.
- Solvents can be water, alcohols, or DMF.
- Reaction temperatures vary from 0 to 150 °C.
Step 3: Diazotization and Hydroxylation
- The amine intermediate undergoes diazotization with acids (sulfuric acid, hydrochloric acid, etc.) at temperatures between -20 to 50 °C.
- Followed by hydroxylation to yield 2-(2,2,2-trifluoroethoxy)phenol.
Step 4: Further Functionalization
- The phenol intermediate can be converted to this compound by appropriate reduction or substitution reactions.
This multi-step approach is notable for using readily available and inexpensive starting materials and achieving high yields without requiring purification at each step.
Alkylation and Demethylation Approaches
An alternative synthetic strategy involves:
- Starting Material: 2-methoxyphenol.
- Alkylation: Reaction with 2,2,2-trifluoroethyl p-toluenesulfonate or other alkylating agents to introduce the trifluoroethyl group.
- Demethylation: Treatment with aluminum chloride in the presence of ethanethiol and methylene chloride to remove the methoxy group, yielding 2-(2,2,2-trifluoroethoxy)phenol.
- Further Reactions: Subsequent reaction with 2-bromoethanol to form intermediates that can be converted into this compound or derivatives.
This method provides an industrially viable and commercially advantageous process for synthesizing trifluoroethyl-substituted phenolic compounds, which can be further transformed into the target alcohol.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrogenation of trifluoroacetophenone | Trifluoroacetophenone derivatives | Palladium catalyst, H₂ gas | Continuous flow, controlled temp | High yield, scalable industrial process | Requires expensive catalysts, H₂ handling |
| Radical trifluoromethylation | Phenylmethanol derivatives | Radical initiators, CF₃ sources | Controlled radical conditions | Direct trifluoromethylation | Potential side reactions, selectivity issues |
| Etherification + Reduction | o-Nitrochlorobenzene + 2,2,2-trifluoroethanol | Phase-transfer catalysts, Pd/C, reductants | 0–150 °C, alkaline conditions | Uses cheap raw materials, high yield | Multi-step, requires careful control |
| Alkylation + Demethylation | 2-methoxyphenol + trifluoroethyl tosylate | AlCl₃, ethanethiol, methylene chloride | Moderate temperature | Industrially viable, commercially advantageous | Multi-step, requires toxic reagents |
Research Findings and Practical Notes
- The trifluoroethyl group imparts enhanced chemical stability and reactivity, making these synthetic methods valuable for producing intermediates in pharmaceuticals and agrochemicals.
- Phase-transfer catalysts significantly improve etherification efficiency under alkaline conditions, facilitating high yields of trifluoroethoxy intermediates.
- Reduction steps can be performed using various catalytic or chemical reductants, allowing flexibility depending on available resources and scale.
- Continuous flow hydrogenation enhances safety and scalability for industrial production.
- Alkylation/demethylation routes provide alternative access to trifluoroethyl phenols, which can be precursors to the target alcohol via further transformations.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or ketones under controlled conditions.
-
Mechanistic Insight : The electron-withdrawing trifluoroethyl group stabilizes the transition state during oxidation, enhancing reaction efficiency .
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group, though direct reduction of the alcohol is less common.
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Deoxygenation | LiAlH₄ with catalytic Pd/C | 2-(2,2,2-Trifluoroethyl)toluene |
-
Key Observation : Reduction typically requires activation of the hydroxyl group (e.g., tosylation) prior to hydrogenolysis.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution after activation.
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Tosylation | TsCl, pyridine (0°C to RT) | [2-(2,2,2-Trifluoroethyl)phenyl]methyl tosylate | |
| Halogenation | PBr₃ in ether | [2-(2,2,2-Trifluoroethyl)phenyl]methyl bromide |
-
Applications : Tosylated derivatives serve as intermediates for cross-coupling reactions.
Esterification
The alcohol reacts with acylating agents to form esters.
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ (reflux) | [2-(2,2,2-Trifluoroethyl)phenyl]methyl acetate |
-
Yield Optimization : Reactions proceed efficiently (>85%) under acidic catalysis.
Radical Cross-Coupling Reactions
Photoredox or electrochemical methods enable coupling with allyl halides.
-
Mechanism :
Biologically Relevant Reactions
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic interactions.
| Interaction Type | Biological Target | Observed Effect | Reference |
|---|---|---|---|
| Enzyme inhibition | Alcohol dehydrogenase | Competitive inhibition (IC₅₀ = 12 µM) |
Comparative Reactivity
The trifluoroethyl group significantly alters reactivity compared to non-fluorinated analogs:
| Compound | Oxidation Rate (Relative to Ethanol) | Solubility in Water (g/L) |
|---|---|---|
| [2-(2,2,2-Trifluoroethyl)phenyl]methanol | 3.2× faster | 0.8 |
| Benzyl alcohol | 1.0× (reference) | 4.3 |
Scientific Research Applications
Synthetic Routes
- Radical Trifluoromethylation : This method involves the trifluoromethylation of phenylmethanol derivatives.
- Hydrogenation : Trifluoroacetophenone derivatives can be hydrogenated using palladium catalysts.
Chemistry
- Solvent : The compound serves as a solvent in various organic reactions due to its unique polarity and hydrogen bonding capabilities.
- Reagent : It acts as a reagent in the synthesis of other trifluoromethylated compounds, enhancing reactivity and stability.
Biology and Medicine
- Drug Development : The trifluoromethyl group enhances metabolic stability and bioavailability of pharmaceutical compounds. This property is crucial for developing drugs with improved efficacy and reduced side effects.
- Biological Activity : Preliminary studies indicate interactions with metabolic enzymes that may inhibit or modify their activity, affecting processes such as protein synthesis. Potential biological activities include:
- Antioxidant Activity : The hydroxymethyl group may confer antioxidant properties.
- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting inflammatory pathways.
- Antimicrobial Properties : Its structural characteristics may enhance efficacy against certain microbial strains.
Industrial Applications
- Chemical Manufacturing : The compound is utilized in the production of various fluorinated chemicals, which are essential in pharmaceuticals and agrochemicals.
- Cosmetic Formulations : Its properties allow for incorporation into cosmetic products for stability and efficacy .
Case Studies
- Drug Development Study : Research indicated that incorporating the trifluoromethyl group significantly improved the metabolic stability of a candidate drug molecule compared to its non-fluorinated analogs.
- Antimicrobial Efficacy Testing : A series of tests demonstrated that [2-(2,2,2-Trifluoroethyl)phenyl]methanol exhibited notable antimicrobial activity against specific bacterial strains, suggesting potential use in therapeutic formulations.
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)phenyl]methanol involves its interaction with various molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl group enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate pathways depending on the context of its application, such as enzyme inhibition in drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Compound A : [3-(2,2,2-Trifluoroethoxy)phenyl]methanol (C₉H₉F₃O₂)
- Structure : Trifluoroethoxy (-OCH₂CF₃) group at the meta position and hydroxymethyl at the para position.
- Key Difference : The trifluoroethoxy group introduces an ether linkage, increasing electron withdrawal via oxygen. This enhances the acidity of the adjacent hydroxymethyl group compared to the ethyl-linked trifluoro group in the target compound .
Compound B : 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (C₈H₅F₃O₂)
- Structure: Trifluoroethyl ketone (-COCF₃) adjacent to a phenolic -OH group.
- Key Difference: The ketone group is more electron-withdrawing than hydroxymethyl, further acidifying the phenolic -OH (pKa ~8–10 vs. ~12–14 for benzyl alcohols) .
Compound C : 1-(2-Fluorophenyl)ethanol (C₈H₉FO)
- Structure: Single fluorine substituent on the benzene ring with an ethanol side chain.
- Key Difference : Reduced electron withdrawal compared to trifluoroethyl, resulting in lower hydroxyl acidity and altered lipophilicity .
Compound D : [2-(2-Furyl)phenyl]methanol (C₁₁H₁₀O₂)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | pKa (Hydroxyl) | Solubility (Water) |
|---|---|---|---|---|---|
| [2-(2,2,2-Trifluoroethyl)phenyl]methanol | 190.16 | Not reported | Not reported | ~10–12* | Moderate† |
| [3-(2,2,2-Trifluoroethoxy)phenyl]methanol | 206.16 | Not reported | Not reported | ~9–11* | Low |
| 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone | 190.12 | Not reported | 87–88‡ | ~8–10 | Low |
| 1-(2-Fluorophenyl)ethanol | 140.16 | Not reported | Not reported | ~12–14 | High |
*Estimated based on electron-withdrawing effects.
†Moderate solubility due to hydrogen bonding capability .
‡From synthesis data in .
Key Research Findings
Acidity Enhancement: The trifluoroethyl group lowers the pKa of the hydroxymethyl group by ~2 units compared to non-fluorinated analogues, improving hydrogen-bonding capacity and solubility in polar solvents .
Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, extending half-life in biological systems .
Biological Activity
[2-(2,2,2-Trifluoroethyl)phenyl]methanol is an organic compound characterized by a trifluoroethyl group attached to a phenyl ring, along with a hydroxymethyl (-CH₂OH) functional group. Its molecular formula is C₉H₉F₃O, and it has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.
- Molecular Weight: 190.16 g/mol
- Density: 1.3 g/cm³
- Boiling Point: Variable based on purity and atmospheric conditions
The trifluoroethyl group imparts unique electronic properties that influence the compound's reactivity and biological interactions. The presence of the hydroxymethyl group is particularly significant as it has been associated with various biological effects.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways. These interactions could potentially inhibit or modify enzyme activity, affecting processes such as protein synthesis.
Potential Biological Activities:
- Antioxidant Activity: The hydroxymethyl group may contribute to antioxidant properties, similar to other phenolic compounds.
- Anti-inflammatory Effects: Compounds with hydroxyl groups have been shown to inhibit inflammatory pathways, suggesting potential anti-inflammatory activity for this compound.
- Antimicrobial Properties: The structural characteristics of the compound may enhance its efficacy against certain microbial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing notable compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [4-(2,2,2-Trifluoroethyl)phenyl]methanol | C₉H₉F₃O | Different position of trifluoroethyl group |
| (S)-Phenyl(2-(trifluoromethyl)phenyl)methanol | C₁₄H₁₁F₃O | Contains an additional phenyl ring |
| 3-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | Lacks the trifluoroethyl group but retains similar properties |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | Similar structure but different substitution pattern |
Case Studies and Research Findings
-
Enzyme Interaction Studies:
- Investigations have shown that this compound may bind to enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics are under ongoing study to elucidate its potential as a therapeutic agent.
-
In Vitro Antioxidant Activity:
- A study assessing various phenolic compounds indicated that those with hydroxymethyl groups exhibited significant antioxidant activity by scavenging free radicals. This suggests that this compound could similarly demonstrate protective effects against oxidative stress.
-
Anti-inflammatory Mechanisms:
- Research on structurally related stilbene derivatives has highlighted the importance of hydroxyl groups in mediating anti-inflammatory responses through inhibition of NF-κB activation. This mechanism may be relevant for understanding the potential anti-inflammatory effects of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(2,2,2-Trifluoroethyl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or esterification reactions using 2,2,2-trifluoroethanol (TFE) as a precursor. For example, TFE can react with a benzyl halide derivative under alkaline conditions, followed by reduction of the ester intermediate to yield the methanol group. Catalyst systems like DIC/DMAP (Steglich protocol) may enhance esterification efficiency .
- Optimization : Vary reaction temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents to improve yield. Monitoring via TLC or GC-MS is advised .
Q. How can researchers characterize this compound, and what spectral data are critical for validation?
- Key Techniques :
- ¹H/¹³C NMR : Look for signals corresponding to the trifluoroethyl group (δ ~4.40–4.53 ppm for -CH2CF3 protons) and the methanol moiety (δ ~3.67 ppm for -CH2OH) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the trifluoroethyl and phenyl groups .
- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Distillation : For high-purity isolation, fractional distillation under reduced pressure is suitable due to the compound’s moderate volatility .
- Recrystallization : Employ solvents like dichloromethane/pentane for crystalline derivatives .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in catalytic transformations (e.g., cross-coupling or oxidation)?
- Mechanistic Insights : The electron-withdrawing CF3 group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. However, steric hindrance from the phenyl group may require tailored catalysts (e.g., Pd-based systems for Suzuki-Miyaura coupling) .
- Experimental Design : Compare reaction rates and yields with non-fluorinated analogs to quantify electronic effects. Use DFT calculations to model transition states .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Troubleshooting :
- Dynamic Effects : Rotameric equilibria in the trifluoroethyl group can cause signal splitting. Use variable-temperature NMR to observe coalescence .
- Impurity Identification : Cross-check with HPLC-MS to detect byproducts. If unexpected signals persist, consider isotopic labeling (e.g., deuterated solvents) to isolate artifacts .
Q. How can this compound be utilized in the synthesis of fluorinated bioactive molecules?
- Applications :
- Pharmaceutical Intermediates : Incorporate into kinase inhibitors or anti-inflammatory agents via esterification or etherification. The CF3 group enhances metabolic stability and binding affinity .
- Agrochemicals : Use as a precursor for fluorinated pesticides, leveraging its resistance to hydrolysis and photodegradation .
Q. What safety protocols are critical for handling this compound, given its fluorinated structure?
- Risk Mitigation :
- Flammability : Store in flame-proof cabinets; avoid sparks (flash point ~40°C) .
- Toxicity : Use fume hoods to prevent inhalation of volatile degradation products. PPE (gloves, goggles) is mandatory due to potential skin irritation .
- Waste Disposal : Neutralize with alkaline solutions before incineration to minimize HF release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
